molecular formula C6H10ClF2N3 B15307530 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B15307530
M. Wt: 197.61 g/mol
InChI Key: GDADTDZAXDFVTN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a fluorinated amine derivative featuring a pyrazole heterocycle. Its molecular structure combines a difluoro-substituted ethanamine backbone with a methylated pyrazole ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.61 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H9F2N3.ClH/c1-11-3-2-5(10-11)6(7,8)4-9;/h2-3H,4,9H2,1H3;1H

InChI Key

GDADTDZAXDFVTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CN)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of a pyrazole derivative with a fluorinated reagent. One common method involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction may produce difluorinated alcohols.

Scientific Research Applications

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Substituents

  • Pyrazole vs. Oxazole : The target compound’s pyrazole ring (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to the oxazole analog (one nitrogen and one oxygen) . Pyrazole derivatives are often more metabolically stable in vivo due to reduced susceptibility to oxidation.

Fluorination Patterns

  • The difluoro-ethane backbone in the target compound increases electronegativity and lipophilicity relative to non-fluorinated analogs like 2-methyl-2-(1-methylpyrazol-3-yl)propan-1-amine . Fluorine atoms may also block metabolic degradation pathways (e.g., CYP450-mediated oxidation).

Backbone Architecture

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